2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O/c1-23(2)15-8-5-13(6-9-15)18(24(3)4)12-22-19(25)16-11-14(20)7-10-17(16)21/h5-11,18H,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATCGPKSXKVSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation (Industrial Scale)
Adapted from US5210313A, this method employs 1,4-dichlorobenzene and benzoyl chloride under Friedel-Crafts conditions:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ (2.6–4.8 eq) | |
| Solvent | 1,4-Dichlorobenzene (neat) | |
| Temperature | 140–175°C | |
| Reaction Time | 3–24 hours | |
| Yield | 53–80% (after recrystallization) |
Mechanism :
AlCl₃ facilitates electrophilic acylation at the para position relative to chlorine, forming 2,5-dichlorobenzophenone. Subsequent oxidation with KMnO₄/H₂SO₄ yields 2,5-dichlorobenzoic acid, converted to the acyl chloride using SOCl₂ or PCl₅.
Direct Chlorination of Benzamide Derivatives
As per CN101492387B, selective chlorination of 3-methyl-2-nitrobenzamide derivatives using Cl₂ or sulfonyl chloride achieves 2,5-dichloro substitution:
| Reagent | Sulfonyl Cl₂ (1.2 eq) | |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 40–60°C | |
| Yield | 75–85% |
Synthesis of the Amine Side Chain
The ethylamine side chain, 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine, requires sequential alkylation and reductive amination steps:
Reductive Amination Approach (IL93762A)
- Starting Material : 4-(Dimethylamino)benzaldehyde
- Reaction with Nitroethane :
- Nitro Group Reduction :
- Double Dimethylation :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Henry Reaction | EtOH, KNO₂, 25°C, 12 hr | 78% | |
| LiAlH₄ Reduction | THF, 0°C→reflux, 6 hr | 82% | |
| Eschweiler-Clarke | HCOOH, HCHO, 100°C, 8 hr | 63% |
Alkylation of Primary Amines (US3975443A)
An alternative route alkylates 4-(dimethylamino)phenethylamine with dimethylaminoethyl chloride:
| Reagent | Dimethylaminoethyl Cl (1.5 eq) | |
|---|---|---|
| Base | K₂CO₃ (3 eq) | |
| Solvent | DMF, 80°C, 24 hr | |
| Yield | 58% |
Amidation Reaction
Coupling the acyl chloride and amine follows standard protocols from BenchChem:
Laboratory-Scale Procedure
Reagents :
- 2,5-Dichlorobenzoyl chloride (1 eq)
- 2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine (1.1 eq)
- Triethylamine (2 eq)
- Dichloromethane (anhydrous)
Procedure :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0°C → 25°C | |
| Reaction Time | 12–24 hours | |
| Yield | 65–72% |
Industrial Optimization
Continuous flow reactors enhance scalability (BenchChem):
| Parameter | Value | Source |
|---|---|---|
| Reactor Type | Microfluidic (0.5 mm ID) | |
| Residence Time | 2 min | |
| Temperature | 50°C | |
| Yield | 89% |
Comparative Analysis of Synthetic Approaches
The table below evaluates key methodologies:
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s dichloro and dimethylamino groups play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Halogenated Benzamide Comparison
Role of Dimethylamino Groups
The dual dimethylamino groups in the target compound are critical for its physicochemical profile. Comparisons with other dimethylamino-containing compounds reveal:
- Ethyl 4-(dimethylamino) benzoate vs. 2-(dimethylamino) ethyl methacrylate: In resin chemistry, the benzoate derivative exhibits higher reactivity and superior physical properties (e.g., degree of conversion, mechanical strength) compared to the methacrylate analog . This suggests that the target compound’s dimethylaminoethyl group may enhance solubility or electron donation in polar environments.
- Resin cements with 2-(dimethylamino) ethyl methacrylate: These materials show improved properties when combined with diphenyliodonium hexafluorophosphate (DPI), a photoinitiator . This implies that the target compound’s dimethylamino groups could similarly interact with co-initiators in polymer systems.
Table 2: Dimethylamino-Containing Compound Performance
Amide Linker Variations
The benzamide linker in the target compound contrasts with other amide-based agrochemicals:
- Sulfentrazone : A triazole-linked sulfonamide herbicide . The benzamide core in the target compound may offer different degradation pathways or soil mobility.
- Mefluidide : Features a trifluoromethylsulfonyl group and acetamide . The absence of strong electron-withdrawing groups in the target compound may reduce its environmental persistence compared to sulfonyl-containing analogs.
Research Implications and Gaps
Chlorine Positioning : The 2,5-dichloro configuration may optimize steric interactions in biological targets compared to 2,3- or 2,4-substituted benzamides.
Dimethylamino Effects: The tertiary amines could improve solubility and enable pH-dependent behavior, as seen in resin systems .
Synthetic Challenges : The synthesis of multi-substituted benzamides (e.g., ’s triazine derivatives) often requires coupling agents like HBTU , which may apply to the target compound’s preparation.
Critical Knowledge Gaps:
- Experimental data on the target compound’s biological activity, solubility, or stability.
- Direct comparisons with compounds featuring para-dimethylamino phenyl groups (e.g., ’s nitrobenzamides).
Biological Activity
2,5-Dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features dichloro and dimethylamino groups, which are known to influence its interactions with biological targets.
Chemical Structure
The IUPAC name for the compound is 2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide, and its chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H23Cl2N3O |
| Molecular Weight | 388.31 g/mol |
| CAS Number | 941949-20-8 |
| InChI | InChI=1S/C19H23Cl2N3O/c1-23(2)15-8-5... |
Synthesis
The synthesis of this compound typically involves:
- Nitration and Reduction : Starting with a suitable benzene derivative, nitration is performed followed by reduction to yield the corresponding amine.
- Chlorination : Chlorination introduces dichloro groups at specified positions.
- Amidation : The final step involves reacting the chlorinated amine with a carboxylic acid derivative to form the benzamide structure.
The biological activity of 2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of dimethylamino groups enhances its binding affinity to biological macromolecules, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For example, studies have demonstrated:
- In vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were recorded for various bacterial strains, showcasing its potential as an antibacterial agent.
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 62.5 |
| Salmonella typhi | 100 |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through:
- Cell cycle arrest at specific phases.
- Activation of caspases , leading to programmed cell death.
Case Studies
- Antibacterial Efficacy : A study conducted by Yadav et al. (2021) explored various benzimidazole derivatives, including those structurally related to our compound. It was found that compounds with similar functional groups exhibited significant antibacterial activity against resistant strains of bacteria, indicating a promising avenue for further exploration.
- Anticancer Research : Another study focused on the effects of similar compounds on cancer cell lines demonstrated that certain derivatives could inhibit tumor growth effectively. The mechanism was linked to their ability to modulate key signaling pathways involved in cell survival and proliferation.
Q & A
Q. What are the key steps in synthesizing 2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide?
The synthesis typically involves multi-step reactions, including condensation and functional group modifications. For example, analogous benzamide derivatives are synthesized by reacting intermediates like β-naphthol or substituted benzaldehydes with carbodiimide coupling agents under controlled conditions (e.g., acetonitrile:water solvent systems, room temperature stirring for 72 hours). Purification often employs crystallization from methanol:water mixtures, yielding ~75% purity . Critical steps include temperature control, inert atmospheres, and rigorous intermediate characterization via IR and NMR spectroscopy .
Q. How is the compound characterized to confirm structural integrity?
Spectroscopic methods are essential:
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- NMR (¹H and ¹³C) : Confirms proton environments (e.g., dimethylamino groups at δ 2.2–3.0 ppm) and carbon backbone integrity.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns. Consistency between experimental and theoretical spectral data is critical for structural validation .
Q. What solvents and reaction conditions optimize synthesis yield?
Polar aprotic solvents (e.g., acetonitrile) with water mixtures (3:1 ratio) enhance solubility of intermediates. Refluxing with glacial acetic acid as a catalyst improves condensation efficiency, while reduced-pressure evaporation minimizes side reactions. Yield optimization requires iterative adjustments to stoichiometry and reaction duration .
Advanced Research Questions
Q. How can environmental fate studies be designed for this compound?
Follow frameworks like Project INCHEMBIOL :
- Phase 1 : Determine physical-chemical properties (logP, solubility) to model environmental distribution.
- Phase 2 : Assess abiotic/biotic degradation (e.g., hydrolysis, microbial metabolism) using LC-MS/MS.
- Phase 3 : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) under controlled ecosystems. Long-term studies (5+ years) with split-plot designs (e.g., randomized blocks for environmental variables) are recommended .
Q. What methodological challenges arise in analyzing contradictory bioactivity data?
Discrepancies in antimicrobial or anticancer assays may stem from:
- Variability in cell lines : Use standardized cell cultures (e.g., NIH/3T3 for cytotoxicity) with triplicate replicates.
- Concentration gradients : Perform dose-response curves (0.1–100 µM) to identify EC₅₀ values.
- Assay interference : Confirm results via orthogonal methods (e.g., fluorescence microscopy vs. MTT assays). Cross-validation with structurally similar compounds (e.g., dichlorophenyl derivatives) helps isolate structure-activity relationships .
Q. How can reaction conditions be optimized to mitigate byproduct formation?
Advanced strategies include:
- DoE (Design of Experiments) : Vary temperature (25–80°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) to map yield vs. impurity profiles .
- In-situ monitoring : Use HPLC or ReactIR to track intermediate formation and adjust conditions dynamically.
- Green chemistry principles : Replace toxic solvents (chloroform) with biodegradable alternatives (ethyl acetate) during extraction .
Q. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to receptors like acetylcholinesterase or kinase enzymes. Key parameters include:
- Ligand preparation : Optimize protonation states at physiological pH.
- Binding free energy calculations : Use MM-PBSA/GBSA methods. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
